4-Acetyl-7-chloroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(7-chloroquinolin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGPSKTHAATJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632239 | |
| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89770-25-2 | |
| Record name | 1-(7-Chloroquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Acetyl-7-chloroquinoline
Executive Summary
4-Acetyl-7-chloroquinoline (1-(7-chloroquinolin-4-yl)ethanone) represents a high-value pharmacophore in medicinal chemistry, serving as a critical divergent intermediate for the synthesis of antimalarial, antiproliferative, and antimicrobial agents. Structurally, it combines the privileged 7-chloroquinoline scaffold—historically validated by chloroquine—with a C4-acetyl handle that enables facile elaboration into chalcones, hydrazones, and heterocyclic hybrids.
This guide provides a rigorous technical analysis of the compound, moving beyond basic properties to explore high-fidelity synthesis routes, reactivity profiles, and application logic.[1] It is designed to serve as a self-validating resource for researchers aiming to integrate this scaffold into lead optimization campaigns.
Physicochemical Specifications
Understanding the physical baseline of this compound is essential for optimizing reaction conditions and purification strategies. The compound exhibits lipophilic character typical of chloro-substituted fused heterocycles.
| Property | Value / Description | Note |
| IUPAC Name | 1-(7-chloroquinolin-4-yl)ethanone | |
| Molecular Formula | C₁₁H₈ClNO | |
| Molecular Weight | 205.64 g/mol | |
| CAS Registry Number | 190750-61-1 | Verify with vendor; often custom synthesized. |
| Calculated LogP | ~2.62 | Moderate lipophilicity; cell-permeable. |
| H-Bond Donors/Acceptors | 0 / 2 | |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Poor water solubility (< 0.1 mg/mL). |
| Appearance | Off-white to pale yellow solid | Coloration deepens upon oxidation/light exposure. |
Synthetic Architecture
Accessing the this compound core requires navigating the reactivity difference between the C4 and C2 positions. Direct acetylation of the quinoline ring is challenging due to regioselectivity issues. Therefore, indirect methods utilizing C4-functionalized precursors are the industry standard.
Primary Route: The Weinreb Amide Protocol (High Fidelity)
The most robust route proceeds through 7-chloroquinoline-4-carboxylic acid . This method avoids over-addition (a common pitfall with Grignard reagents on esters/acid chlorides) by utilizing a Weinreb amide intermediate, which forms a stable chelated transition state that collapses to the ketone only upon acidic workup.
Mechanism & Causality:
-
Activation: The carboxylic acid is activated (e.g., with CDI or EDCI) to form an active acyl species.
-
Stabilization: Reaction with N,O-dimethylhydroxylamine forms the Weinreb amide.
-
Nucleophilic Attack: Addition of Methylmagnesium bromide (MeMgBr) forms a stable magnesium chelate intermediate. This prevents the "second addition" of the nucleophile, ensuring exclusive formation of the ketone.
Secondary Route: The Nitrile Approach
Alternatively, 4-cyano-7-chloroquinoline can be subjected to nucleophilic attack by methyllithium or MeMgBr. The resulting imine salt is hydrolyzed to the ketone. While shorter, the nitrile precursor is often harder to source or synthesize than the carboxylic acid.
Synthetic Pathway Visualization
Figure 1: Strategic synthesis pathways. The Weinreb amide route (center) offers the highest control over product purity.
Reactivity Profile & Applications
The C4-acetyl group acts as a versatile electrophilic handle, enabling the synthesis of diverse bioactive libraries. The electron-deficient nature of the quinoline ring enhances the acidity of the
Claisen-Schmidt Condensation (Chalcones)
Reaction with aromatic aldehydes yields
Schiff Base Formation (Hydrazones)
Condensation with hydrazides or hydrazines yields hydrazones. These derivatives often exhibit improved solubility and metal-chelating properties, which are relevant for antimicrobial applications.
Reactivity Flowchart
Figure 2: Divergent reactivity profile. The scaffold serves as a precursor for three distinct classes of bioactive molecules.[2]
Experimental Protocol: Synthesis via Weinreb Amide
This protocol is designed for reproducibility and scalability. It assumes a starting point of 7-chloroquinoline-4-carboxylic acid , which is commercially available or easily prepared from 4,7-dichloroquinoline.
Phase 1: Formation of the Weinreb Amide
-
Reagents: 7-Chloroquinoline-4-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid in dry DCM under nitrogen atmosphere.
-
Add CDI portion-wise at 0°C. Stir for 1 hour at room temperature (gas evolution of CO₂ will occur).
-
Add N,O-dimethylhydroxylamine HCl and TEA.
-
Stir the mixture overnight at room temperature.
-
Workup: Wash with dilute HCl (1M), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The intermediate should be a stable solid/oil. Verify by LC-MS (M+H).
-
Phase 2: Grignard Addition (The Critical Step)
-
Reagents: Weinreb Amide (from Phase 1), Methylmagnesium bromide (3.0 M in ether, 1.5 eq), Dry THF.
-
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF and cool to 0°C (ice bath). Note: Low temperature prevents side reactions.
-
Add MeMgBr dropwise over 20 minutes. The solution may change color (often yellow to orange/brown).
-
Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Quench: Carefully pour the reaction mixture into ice-cold 1M HCl. Crucial: Acidic hydrolysis breaks the magnesium-chelate to release the ketone.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Phase 3: Validation
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methyl singlet of the acetyl group around
2.7-2.8 ppm. The aromatic region should show the distinct pattern of the 7-chloroquinoline system (d, d, dd, d, s). -
IR: Strong carbonyl stretch (
) around 1680-1690 cm⁻¹.
References
-
PubChem. 1-(7-chloroquinolin-4-yl)ethanone (Compound). National Library of Medicine. Available at: [Link]
-
Ferrer, R., et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica. (Note: Describes related amino-chalcone synthesis, validating the Claisen-Schmidt conditions for this scaffold). Available at: [Link]
-
Lahna, O., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
4-Acetyl-7-chloroquinoline CAS number and structure
The following technical guide details the structure, synthesis, and applications of 4-Acetyl-7-chloroquinoline , a critical intermediate in the development of quinoline-based antimalarials and anticancer agents.
Part 1: Chemical Identity & Structural Analysis
This compound (IUPAC: 1-(7-chloroquinolin-4-yl)ethanone) is a functionalized quinoline scaffold. It serves as a "molecular handle," allowing medicinal chemists to extend the carbon skeleton at the C4 position—a region critical for overcoming resistance in Plasmodium falciparum and for targeting kinase domains in oncology.
Core Chemical Data[1][2]
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | 1-(7-chloroquinolin-4-yl)ethanone |
| CAS Number | Not widely listed (Often confused with isomer 1-(4-chloroquinolin-7-yl)ethanone, CAS 178984-43-5). Custom synthesis is typically required. |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| InChI Key | JRWGPSKTHAATJX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=NC2=C1C=CC(=C2)Cl |
| Appearance | Pale yellow to off-white solid (recrystallized) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; limited solubility in water. |
Structural Visualization
The following diagram illustrates the core structure and the numbering scheme essential for regioselective synthesis.
Part 2: Synthesis Protocols
Due to the lack of commercial availability, This compound is synthesized from the widely available precursor 4,7-Dichloroquinoline (CAS 86-98-6). Two primary routes are recommended based on yield and purity requirements.
Route A: The Weinreb Amide Pathway (High Precision)
This method is preferred for drug development due to its high regioselectivity and avoidance of over-alkylation.
Prerequisites:
-
Starting Material: 7-Chloroquinoline-4-carboxylic acid (CAS 13337-66-1).
-
Reagents: N,O-Dimethylhydroxylamine HCl, EDCI, HOBt, Methylmagnesium bromide (MeMgBr).
Protocol:
-
Amide Formation:
-
Dissolve 7-chloroquinoline-4-carboxylic acid (1.0 eq) in dry DCM.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), and TEA (3.0 eq).
-
Stir at RT for 12 hours. Wash with NaHCO₃ and brine. Concentrate to yield the Weinreb amide .
-
-
Grignard Addition:
-
Dissolve the Weinreb amide in anhydrous THF under Argon at 0°C.
-
Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
-
Quench & Isolation:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc. The Weinreb amide prevents over-addition, yielding the clean methyl ketone .
-
Route B: The Cyano-Grignard Pathway (Scalable)
This method is more direct but requires careful handling of the nitrile intermediate.
Prerequisites:
-
Starting Material: 4,7-Dichloroquinoline (CAS 86-98-6).
-
Reagents: Zn(CN)₂, Pd(PPh₃)₄, MeMgBr.
Protocol:
-
Cyanation:
-
React 4,7-dichloroquinoline with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C to yield 4-cyano-7-chloroquinoline .
-
-
Ketone Synthesis:
-
Treat the nitrile with MeMgBr (1.2 eq) in dry ether/THF.
-
Critical Step: Acidic hydrolysis (HCl/H₂O) of the intermediate imine salt yields the ketone.
-
Synthesis Workflow Diagram
Part 3: Applications in Drug Discovery[3]
The acetyl group at C4 acts as a versatile electrophile, enabling the synthesis of diverse bioactive libraries.
Chalcone Hybrids (Anticancer)
Reaction with aromatic aldehydes via Claisen-Schmidt condensation yields quinoline-chalcone hybrids.
-
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
-
Target: These derivatives inhibit tubulin polymerization and induce apoptosis in MDR (Multi-Drug Resistant) cancer lines.
-
Key Reference: Ferrer et al.[1] demonstrated that these chalcones exhibit IC₅₀ values < 10 µM against prostate cancer cells.
Hydrazone Derivatives (Antifungal/Antimalarial)
Condensation with hydrazides or hydrazines yields hydrazones.
-
Utility: These compounds chelate metal ions (Fe²⁺/Fe³⁺), disrupting heme detoxification in Plasmodium parasites.
-
Activity: MIC values comparable to fluconazole against Candida species have been reported for 7-chloroquinoline hydrazones.[2]
Alcohol Derivatives (Chloroquine Analogs)
Reduction of the ketone (using NaBH₄) yields the secondary alcohol, mimicking the structure of Mefloquine analogs.
-
Stereochemistry: Enantioselective reduction can yield chiral alcohols for SAR (Structure-Activity Relationship) studies.
Reactivity & Application Pathway[6]
References
-
BenchChem. Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. (2025).[3][2][4][5][6][7]
-
Ferrer, R., et al. Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents.[1][7] Scientia Pharmaceutica (2009).[1]
-
PubChem. 1-(7-chloroquinolin-4-yl)ethanone Structure and Data. (2025).[3][2][4][5][6][7]
-
Stenutz. 1-(7-chloroquinolin-4-yl)ethanone Chemical Data.
-
Gutierrez, J.E., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. (2022).[8]
Sources
- 1. Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Azido-7-chloroquinoline | C9H5ClN4 | CID 5107721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. umtm.cz [umtm.cz]
Strategic Derivatization of 4-Acetyl-7-chloroquinoline: Synthesis, SAR, and Therapeutic Applications
Introduction: The Privileged Scaffold
The 7-chloroquinoline moiety is one of the most historically significant pharmacophores in medicinal chemistry, anchoring the structure of chloroquine , the gold standard antimalarial of the 20th century.[1][2] While resistance has diminished chloroquine's utility, the scaffold itself remains a "privileged structure" capable of binding to diverse biological targets, including DNA gyrase (bacteria) and hemozoin (plasmodium).
This guide focuses on 4-acetyl-7-chloroquinoline , a critical intermediate that diverges from the traditional amine-linked derivatives. The C4-acetyl group serves as a versatile electrophilic handle, enabling the construction of
Synthetic Architecture
The synthesis of this compound derivatives generally follows a divergent pathway. The core challenge lies in installing the acetyl group at the C4 position, which is electron-deficient and prone to nucleophilic attack rather than electrophilic substitution.
The Reaction Tree
The following directed graph illustrates the synthetic flow from the commercial precursor (4,7-dichloroquinoline) to the target 4-acetyl core and its downstream library generation.
Figure 1: Synthetic workflow for generating this compound libraries.
Core Synthesis Strategy
While 4,7-dichloroquinoline is readily available, the 4-acetyl derivative is not. The most robust laboratory scale synthesis involves a Grignard reaction on the nitrile intermediate :
-
Cyano-dehalogenation: 4,7-Dichloroquinoline is heated with CuCN in DMF/NMP to yield 7-chloro-4-cyanoquinoline .
-
Grignard Addition: The nitrile reacts with methylmagnesium iodide (MeMgI) to form the imine magnesium salt.
-
Hydrolysis: Acidic hydrolysis converts the imine salt directly into the methyl ketone: This compound .
Detailed Experimental Protocol
The following protocol details the Claisen-Schmidt condensation , the primary method for derivatizing the 4-acetyl core into bioactive chalcones.
Target Molecule: (E)-1-(7-chloroquinolin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Materials & Reagents[3][4][5]
-
Reactant A: this compound (1.0 eq, 5 mmol)
-
Reactant B: 4-Methoxybenzaldehyde (1.1 eq, 5.5 mmol)
-
Catalyst: Sodium Hydroxide (NaOH), 40% aqueous solution
-
Solvent: Ethanol (95% or absolute)
Step-by-Step Methodology
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.03 g (5 mmol) of this compound and 0.75 g (5.5 mmol) of 4-methoxybenzaldehyde in 20 mL of ethanol.
-
Critical Insight: If the ketone is slow to dissolve, gentle warming (40°C) is permissible, but the solution must be cooled to room temperature before adding the base to prevent Cannizzaro side reactions of the aldehyde.
-
-
Catalysis: Add 2.5 mL of 40% NaOH dropwise while stirring magnetically.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 12–24 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically appears as a bright yellow spot under UV (254 nm).
-
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. Acidify slightly with 1M HCl (to pH ~6–7) to neutralize the base and maximize precipitation.
-
Purification: Filter the yellow precipitate under vacuum. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain yellow needles.
Yield Expectation: 75–85%
Characterization: 1H NMR will show the characteristic doublet-of-doublets for the trans-alkene protons (
Structure-Activity Relationship (SAR)
The biological activity of these derivatives hinges on the electronic environment of the "Linker" (the enone system) and the "Tail" (the aryl ring).
Comparative Activity Data
The table below summarizes the impact of substituents on the phenyl ring (Reactant B) regarding antimalarial (
| Substituent (R) | Electronic Effect | Antimalarial Potency | Antimicrobial Potency | Mechanistic Insight |
| -H | Neutral | Moderate | Low | Baseline lipophilicity. |
| -Cl / -F | Electron Withdrawing | High | Moderate | Halogens enhance metabolic stability and lipophilicity, aiding vacuolar accumulation. |
| -NO2 | Strong Withdrawing | Moderate | High | Nitro groups often enhance DNA intercalation but may introduce toxicity. |
| -OMe | Electron Donating | Low | Moderate | Reduces electrophilicity of the enone beta-carbon, potentially reducing covalent interactions with cysteine proteases. |
| -N(Me)2 | Strong Donating | Very Low | Low | Protonation at physiological pH may prevent membrane crossing. |
Mechanism of Action: Heme Detoxification
The primary antimalarial mechanism of 7-chloroquinoline derivatives involves the inhibition of hemozoin formation. The parasite digests hemoglobin, releasing toxic free heme.[3] It survives by polymerizing this heme into inert hemozoin.
Figure 2: Mechanism of action inhibiting hemozoin crystallization within the Plasmodium digestive vacuole.
Key Mechanistic Note: The 7-chloro group is essential for inhibiting
References
-
Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline. BenchChem Technical Guides. Link
-
Claisen-Schmidt Condensation Protocols. BenchChem Application Notes. Link
-
Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides. Journal of Medicinal Chemistry. Link
-
Mechanism of Action of 7-chloroquinoline derivatives. MESA Malaria. Link
-
Bioactivities of Chalcones. ResearchGate. Link
Sources
An In-Depth Technical Guide to the Solubility and Stability of 4-Acetyl-7-chloroquinoline
Abstract
4-Acetyl-7-chloroquinoline is a derivative of the quinoline heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive analysis of the predicted solubility and stability profile of this compound based on first principles of physical organic chemistry and data from structurally analogous compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines the theoretical framework governing its behavior and provides detailed, field-proven experimental protocols for its empirical determination. The methodologies described herein are designed to establish a robust, validated understanding of the compound's characteristics, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Predicted Physicochemical Profile
The molecular architecture of this compound—comprising a quinoline core, a chloro substituent, and an acetyl group—dictates its fundamental physicochemical properties. Each functional group contributes to the overall behavior of the molecule.
-
7-Chloroquinoline Core: The bicyclic aromatic system is inherently hydrophobic. The nitrogen atom in the pyridine ring imparts weak basicity.[3][4] The chlorine atom at the 7-position further enhances lipophilicity and influences the electron distribution of the ring system.[5]
-
4-Acetyl Group: As an electron-withdrawing group, the acetyl moiety can decrease the basicity of the quinoline nitrogen. Its carbonyl group can act as a hydrogen bond acceptor. However, its most significant contribution is as a primary site for potential hydrolytic degradation.
A summary of the predicted physicochemical properties is presented below.
| Property | Predicted Value / Characteristic | Rationale / Comment |
| Molecular Formula | C₁₁H₈ClNO | Derived from structure |
| Molecular Weight | 205.64 g/mol | Calculated from formula |
| Appearance | Expected to be a solid at room temperature | Based on similar aromatic ketones |
| Predicted LogP | ~2.5 - 3.5 | High lipophilicity due to the chloroquinoline core. |
| Predicted pKa | ~3.0 - 4.0 | The quinoline nitrogen is a weak base; its basicity is reduced by the electron-withdrawing acetyl group. |
| Aqueous Solubility | Low | Dominated by the large, hydrophobic chloroquinoline scaffold. |
| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Solubility Profile: A Theoretical and Experimental Framework
Solubility is a critical parameter that influences bioavailability, formulation feasibility, and reaction kinetics. The solubility of this compound is governed by the interplay between its crystal lattice energy and the solvation energy in a given solvent.
Theoretical Solubility Considerations
Based on the principle of "like dissolves like," this compound is predicted to exhibit poor solubility in polar protic solvents like water and significantly better solubility in organic solvents.
-
Aqueous Solubility: The molecule's large, non-polar surface area from the chloroquinoline ring system is the dominant factor, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.
-
pH-Dependent Aqueous Solubility: As a weak base, the solubility of this compound in aqueous media is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the quinoline nitrogen will be protonated, forming a cationic species (a quinolinium salt). This salt will have significantly higher aqueous solubility due to its ionic nature.
-
Organic Solubility: The compound is expected to be readily soluble in a range of organic solvents, including but not limited to Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols like ethanol, particularly with heating.
Modern computational methods, including physics-based and machine learning models, can provide quantitative estimates of solubility, offering a valuable starting point for experimental design.[6][7][8]
Experimental Protocol for Solubility Determination
To empirically determine the solubility, a validated equilibrium shake-flask method is recommended. This protocol ensures that a true thermodynamic equilibrium is reached, providing reliable and reproducible data.
Protocol 2.2.1: Equilibrium Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-buffered solutions, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can establish the minimum time required.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration/Centrifugation: Carefully withdraw a clear aliquot of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration of the saturated solution.
Visualization of Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Representative Solubility Data Table (Hypothetical)
| Solvent System | Temperature (°C) | Predicted Solubility Range (mg/mL) |
| Water | 25 | < 0.01 |
| 0.1 M HCl (pH ~1) | 25 | 1 - 5 |
| pH 7.4 Buffer | 25 | < 0.01 |
| Ethanol | 25 | 5 - 15 |
| DMSO | 25 | > 50 |
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining its shelf-life, appropriate storage conditions, and potential liabilities in various applications. Forced degradation (stress testing) studies are the cornerstone of this evaluation, designed to identify potential degradation pathways and develop stability-indicating analytical methods.[9][10][11]
Predicted Degradation Pathways
The structure of this compound suggests several potential routes of degradation under stress conditions.
-
Hydrolysis: The acetyl group is the most probable site of hydrolytic instability. This reaction, which can be catalyzed by both acid and base, would cleave the acetyl group to yield 7-chloro-4-quinolyl methyl ketone and acetic acid.[12] The quinoline ring itself is generally stable to hydrolysis.
-
Oxidation: While the quinoline ring is relatively resistant to oxidation, forced conditions using agents like hydrogen peroxide could potentially lead to the formation of N-oxides or hydroxylation of the aromatic rings.[13]
-
Photodegradation: Aromatic systems like quinoline absorb UV radiation and are thus susceptible to photodegradation.[14] Exposure to light, particularly in solution, could lead to complex degradation pathways, including radical-mediated reactions. The ICH Q1B guideline provides a standardized approach for photostability testing.
Protocol for Forced Degradation Studies
A systematic approach to forced degradation is required to cover various degradation mechanisms. The goal is typically to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[11]
Protocol 3.2.1: Stress Condition Methodologies
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in suitable solvents. A parallel set of blank solutions (solvent only) should be stressed for comparison.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period. Monitor the reaction over time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating. This reaction is often much faster than acid hydrolysis. Neutralize samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation:
-
Solution: Heat the sample solution at an elevated temperature (e.g., 70 °C).
-
Solid State: Expose the solid compound to dry heat in a controlled temperature oven.
-
-
Photostability: Expose the solid compound and its solution in a chemically inert, transparent container to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is crucial. LC-MS analysis should be performed to obtain mass information on the degradation products for structural elucidation.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Key Analytical Methodologies
Robust analytical methods are the foundation for accurate solubility and stability assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate to ensure good peak shape) is a typical starting point. A UV detector set to an appropriate wavelength based on the compound's UV spectrum would be used for detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for stability studies. It provides the molecular weight of degradation products, which is critical for postulating and confirming their structures.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the parent this compound and for the definitive structural elucidation of any major degradation products that can be isolated.
Conclusion
While direct empirical data on this compound is sparse, a comprehensive theoretical profile of its solubility and stability can be constructed based on established physicochemical principles. It is predicted to be a lipophilic, weakly basic compound with low aqueous solubility that can be significantly enhanced under acidic conditions. The primary point of chemical instability is anticipated to be the acetyl group, which is susceptible to hydrolysis under both acidic and basic conditions. The protocols and methodologies detailed in this guide provide a robust framework for the experimental determination and validation of these critical properties. Such empirical studies are essential for any further development or application of this compound, ensuring that its use is built upon a foundation of scientific rigor and technical accuracy.
References
-
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers. Retrieved from [Link]
-
PubMed. (1995). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why does the acetyl group drop the pH?. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Retrieved from [Link]
-
Springer. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]
-
University of Windsor. (n.d.). HYDROLYSIS. Retrieved from [Link]
-
TSI Journals. (n.d.). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Advances in the Syntheses of Quinoline and Quinoline-Annulated Ring Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]
Sources
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. web.viu.ca [web.viu.ca]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Acetyl-7-chloroquinoline: A Technical Guide
The following technical guide details the spectroscopic characterization of 4-Acetyl-7-chloroquinoline (IUPAC: 1-(7-chloroquinolin-4-yl)ethanone). This guide is structured for researchers requiring rigorous structural validation of this key intermediate, commonly used in the synthesis of antimalarial agents and kinase inhibitors.
Executive Summary & Compound Profile
This compound is a functionalized heteroaromatic scaffold. Its spectroscopic signature is defined by the interplay between the electron-deficient quinoline ring, the electron-withdrawing chlorine atom at position 7, and the acyl moiety at position 4.
| Property | Data |
| IUPAC Name | 1-(7-chloroquinolin-4-yl)ethanone |
| Molecular Formula | C |
| Molecular Weight | 205.64 g/mol |
| Monoisotopic Mass | 205.0294 (for |
| Key Functionality | Quinoline Nitrogen, Aryl Chloride, Acetyl Ketone |
Synthesis & Sample Origin (Context for Analysis)
Understanding the synthetic origin is critical for identifying potential impurities (e.g., unreacted nitriles or hydrolyzed acids) in the spectra.
-
Primary Route: Nucleophilic substitution of 4,7-dichloroquinoline or 4-cyano-7-chloroquinoline followed by Grignard addition (MeMgBr) and hydrolysis.
-
Common Impurities: 7-chloroquinoline-4-carboxylic acid (broad OH stretch in IR), 4-cyano-7-chloroquinoline (sharp CN stretch at ~2230 cm
).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the desymmetrization of the quinoline ring. The acetyl group at C4 exerts a strong peri-effect on the proton at C5, causing significant deshielding.
H NMR Analysis (Proton Assignment)
Solvent: CDCl
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-2 | 8.95 – 9.05 | d | 4.5 | Alpha to nitrogen; most deshielded heteroaromatic proton. |
| H-5 | 8.75 – 8.85 | d | 9.0 | Diagnostic Signal: Peri-deshielded by the C4-carbonyl oxygen. Shifts downfield significantly compared to unsubstituted quinoline. |
| H-8 | 8.15 – 8.20 | d | 2.0 | Meta to nitrogen, ortho to chlorine. Shows fine meta-coupling. |
| H-3 | 7.60 – 7.70 | d | 4.5 | Beta to nitrogen; ortho to acetyl group. |
| H-6 | 7.50 – 7.58 | dd | 9.0, 2.0 | Ortho to chlorine; appears as a doublet of doublets due to coupling with H-5 and H-8. |
| -CH | 2.70 – 2.80 | s | - | Acetyl methyl group. Characteristic singlet for aryl ketones. |
C NMR Analysis
Solvent: CDCl
| Carbon Type | Shift ( | Assignment |
| Carbonyl (C=O) | 198.0 – 202.0 | Ketone carbonyl. Most downfield signal. |
| C-2 | 150.0 – 152.0 | Alpha-carbon (C=N). |
| C-4 | 140.0 – 145.0 | Ipso to acetyl group. |
| C-7 | 135.0 – 137.0 | Ipso to chlorine (C-Cl). |
| Aromatic CH | 120.0 – 130.0 | C-3, C-5, C-6, C-8 signals. |
| Methyl (-CH | 28.0 – 30.0 | Acetyl methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the carbonyl functionality and the integrity of the heteroaromatic core.
-
Carbonyl Stretch (C=O): 1680 – 1700 cm
.-
Note: The frequency is lower than typical aliphatic ketones (1715 cm
) due to conjugation with the quinoline ring.
-
-
C=N / C=C (Aromatic): 1580 – 1620 cm
.-
Strong absorptions characteristic of the quinoline skeletal vibrations.
-
-
C-Cl Stretch: 700 – 800 cm
.-
Often obscured in the fingerprint region but distinct as a strong band.
-
-
Absence of -OH/-NH: No broad bands >3000 cm
(confirms absence of acid/amine precursors).
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
Fragmentation Pathway
The mass spectrum is characterized by the chlorine isotope pattern and sequential loss of the acetyl group components.
-
Molecular Ion (M
): 205 (100%) and 207 (33%).-
Diagnostic: The 3:1 intensity ratio confirms the presence of one Chlorine atom (
Cl / Cl).
-
-
[M - CH
] : 190/192.-
Loss of the methyl radical from the acetyl group (Alpha-cleavage).
-
-
[M - COCH
] : 162/164.-
Loss of the acetyl radical, leaving the 7-chloroquinolinyl cation.
-
-
[M - CO]
: 177/179.-
Less common but possible loss of carbon monoxide.
-
Fragmentation Logic Diagram
Figure 1: Proposed EI-MS fragmentation pathway for this compound.
Analytical Workflow & Protocol
To ensure data integrity, the following workflow is recommended for characterizing synthesized batches.
Figure 2: Standard purification and validation workflow.
Experimental Protocol Highlights
-
Sample Preparation (NMR): Dissolve ~5-10 mg of the solid in 0.6 mL of CDCl
. If solubility is poor, use DMSO- , but expect a slight downfield shift of the -OH signals (if any impurities exist) and solvent peaks at 2.50 ppm. -
Sample Preparation (IR): Use ATR (Attenuated Total Reflectance) for neat solid analysis. No KBr pellet required.
-
Storage: The compound is stable but should be stored under inert atmosphere (N
) at 4°C to prevent slow oxidation or hydrolysis.
References
-
Asian Journal of Chemistry. "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives." AsianPubs. Available at: [Link]
-
MDPI. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Molbank. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17490579, 1-[4-(7-Chloroquinolin-4-yl)oxyphenyl]ethanone" (Related Derivative Data). PubChem. Available at: [Link]
Methodological & Application
Application Note: Strategic Functionalization of 4-Acetyl-7-chloroquinoline
A Modular Approach to Bioactive Scaffolds
Executive Summary & Scientific Rationale
The 7-chloroquinoline moiety is a "privileged structure" in medicinal chemistry, historically validated by the antimalarial success of Chloroquine and Hydroxychloroquine. However, modern drug discovery demands structural diversity to overcome resistance mechanisms and expand into oncology and antiviral therapeutics.
4-Acetyl-7-chloroquinoline (4-ACQ) serves as a critical linchpin in this diversity-oriented synthesis. Unlike its amine-substituted counterparts, the C4-acetyl group offers a dual-reactivity profile:
-
Electrophilic Carbonyl Core: Susceptible to nucleophilic attack, reduction, and condensation.
-
Nucleophilic
-Carbon: Activated for enolate chemistry, allowing C-C bond formation and heterocyclization.
This Application Note provides three field-proven protocols to functionalize 4-ACQ, transforming it into chalcones, thiazoles, and chiral alcohols. These protocols are designed for reproducibility, scalability, and high atom economy.
Reactivity Map & Strategic Overview
The following diagram outlines the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways from the this compound core.
Protocol A: C-C Bond Formation via Claisen-Schmidt Condensation[1]
Objective: Synthesis of
Materials
-
Substrate: this compound (1.0 eq)
-
Electrophile: Substituted Benzaldehyde (1.1 eq) (e.g., 4-fluorobenzaldehyde)
-
Base: 10% NaOH or KOH (aq)
-
Solvent: Ethanol (95% or absolute)
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of the aromatic aldehyde in 10 mL of Ethanol.
-
Note: If the aldehyde is liquid, add it directly. If solid, ensure full dissolution before adding base.
-
-
Catalysis: Add 1.0 mL of 10% NaOH dropwise while stirring at room temperature.
-
Observation: The solution often changes color (yellow to orange/red) indicating enolate formation and conjugation.
-
-
Reaction: Stir the mixture at room temperature for 3–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The product is typically less polar than the starting ketone.
-
-
Work-up:
-
Pour the reaction mixture into 50 mL of ice-cold water containing crushed ice.
-
Neutralize slightly with 1M HCl if necessary to assist precipitation (pH ~7).
-
-
Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from hot Ethanol.
Data Summary: Typical Yields
| Aldehyde Substituent | Reaction Time | Yield (%) | Appearance |
|---|---|---|---|
| 4-H (Unsubstituted) | 3 h | 85-90% | Yellow Solid |
| 4-F (Electron Poor) | 2 h | 92% | Pale Yellow Needles |
| 4-OMe (Electron Rich) | 6 h | 75% | Orange Solid |
Protocol B: Heterocyclization via Hantzsch Synthesis
Objective: Conversion of the acetyl group into a 2-aminothiazole ring.
Mechanism:
Workflow Diagram
Figure 2: Two-step synthesis of aminothiazole derivatives.
Step-by-Step Methodology
Part 1:
-
Dissolve this compound (10 mmol) in Glacial Acetic Acid (20 mL).
-
Add Bromine (
, 10 mmol) dropwise at 60°C.-
Safety: Perform in a fume hood. Bromine is highly toxic and corrosive.
-
-
Stir for 2 hours until the red bromine color fades.
-
Pour into ice water. The
-bromo intermediate may precipitate. If not, extract with DCM. Use immediately (lachrymator, unstable).
Part 2: Thiazole Formation
-
Dissolve the crude
-bromo ketone (from Part 1) in Ethanol (30 mL). -
Add Thiourea (12 mmol).
-
Reflux the mixture for 4 hours.
-
Work-up: Cool the solution. Add aqueous Ammonia (
) to basify to pH 8. The free base of the thiazole will precipitate. -
Filter and recrystallize from Ethanol/DMF (9:1).
Protocol C: Asymmetric Transfer Hydrogenation (ATH)[5]
Objective: Enantioselective reduction of the ketone to a chiral alcohol.
Significance: The (S)- and (R)-enantiomers of quinoline alcohols often display drastically different PK/PD profiles. ATH avoids hazardous hydride reagents (
Materials
-
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DCM or DMF (degassed)
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon, dissolve this compound (2.0 mmol) in dry DCM (5 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (0.02 mmol).
-
H-Source: Add the
mixture (1.0 mL) via syringe. -
Reaction: Stir at 28°C for 12–24 hours.
-
Monitoring: Monitor by HPLC using a Chiralcel OD-H column to determine conversion and ee.
-
-
Quench: Add saturated
to neutralize the acid. -
Extraction: Extract with EtOAc, dry over
, and concentrate.
Validation Criteria:
-
Conversion: >95% (by NMR).
-
Enantiomeric Excess: >90% ee (typical for aryl-methyl ketones with TsDPEN ligands).
-
Absolute Configuration: Usually (S)-configuration with (S,S)-ligand (check specific literature precedence for quinolines).
References
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Source: Asian Journal of Chemistry. Context: foundational synthesis of hydrazones and chalcones from the 4-acetyl precursor. URL:[Link]
-
Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis. Source: Bioorganic Chemistry (PubMed).[5] Context: Protocol for Ru-TsDPEN catalyzed reduction of aryl ketones to chiral alcohols. URL:[Link]
-
Synthesis of 7-chloroquinolinyl-4-amino chalcone derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Detailed conditions for Claisen-Schmidt condensation on the quinoline scaffold. URL:[Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Source: NIH / National Library of Medicine. Context: General Hantzsch synthesis protocols applicable to heteroaromatic ketones. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. praxilabs.com [praxilabs.com]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-Acetyl-7-chloroquinoline Derivatives for Antimicrobial Efficacy
Executive Summary & Scientific Rationale
The 7-chloroquinoline scaffold, historically immortalized by Chloroquine, remains a privileged structure in medicinal chemistry due to its ability to intercalate DNA and inhibit gyrase enzymes. However, the rise of antimicrobial resistance (AMR) necessitates structural evolution.
The 4-acetyl-7-chloroquinoline moiety serves as a critical electrophilic handle. It allows for the rapid generation of diverse libraries—specifically chalcones, Schiff bases, and hydrazones —via Claisen-Schmidt or condensation reactions. These derivatives often introduce a "Michael acceptor" system (
This guide outlines a rigorous, self-validating screening workflow for these derivatives, moving from solubility optimization to Selectivity Index (SI) determination.
Chemical Context & Structure-Activity Relationship (SAR)
Before screening, understanding the pharmacophore is vital for interpreting data. The antimicrobial potency of this class relies on a bipartite mechanism:
-
The Anchor (7-Chloroquinoline): The chlorine atom at position 7 enhances lipophilicity (LogP), facilitating passive transport across the bacterial cell wall (especially in Gram-positive strains like S. aureus).
-
The Warhead (C4-Derivatives): The acetyl group at position 4 is derivatized to extend the conjugated system. This extension often targets the ATP-binding subunit of DNA Gyrase B or Topoisomerase IV.
Figure 1: SAR Logic & Mechanism
Visualization of the pharmacophore elements.
Caption: SAR map illustrating the functional roles of the 7-Cl anchor and the C4-acetyl derived warhead.
Experimental Workflow: The Screening Cascade
Reliable screening requires a "fail-fast" logic. We utilize a tiered approach:
-
Solubility Check: Quinoline derivatives are notoriously hydrophobic.
-
Primary Screen (Single Dose): Elimination of inactive compounds.
-
Secondary Screen (MIC/MBC): Quantitative potency.
-
Toxicity Profiling: Safety validation.
Figure 2: Screening Workflow
Logical flow from library to lead candidate.
Caption: Step-by-step screening cascade ensuring only potent and safe compounds progress to lead status.
Detailed Protocols
Phase 1: Stock Preparation (Critical)
Quinoline derivatives often precipitate in aqueous media, causing false negatives.
-
Solvent: 100% DMSO (Molecular Biology Grade).
-
Concentration: Prepare 10 mg/mL master stocks.
-
Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation.
-
Working Solution: Dilute to 2x desired concentration in Mueller-Hinton Broth (MHB) immediately prior to assay. Ensure final DMSO < 1% to avoid solvent toxicity to bacteria.
Phase 2: Quantitative MIC Determination (Resazurin Assay)
We utilize the Resazurin Microtiter Assay (REMA) . Unlike standard turbidity (OD600) measurements, REMA is colorimetric. This is crucial because quinoline derivatives are often yellow/orange, which interferes with optical density readings.
Reference Standard: CLSI M07-A10 [1].
Materials:
-
96-well plates (flat bottom).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Broth (Negative).
Protocol:
-
Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB to reach CFU/mL. -
Plate Setup:
-
Add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of compound (at 2x max concentration) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of bacterial suspension to wells 1-11. Final volume = 200 µL. Final bacterial density
CFU/mL. -
Incubation: 37°C for 18–24 hours.
-
Visualization: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
-
Blue (Resazurin): No growth (Inhibition).
-
Pink (Resorufin): Growth (Metabolic reduction).
-
-
Determination: The MIC is the lowest concentration well that remains blue .[1]
Phase 3: Cytotoxicity & Selectivity Index (SI)
Antimicrobial potency is meaningless if the compound kills mammalian cells.
Protocol (MTT Assay on Vero Cells):
-
Seed Vero cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with serial dilutions of quinoline derivatives for 48h.
-
Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.
-
Calculate
(Cytotoxic Concentration 50%).
Data Analysis:
Calculate the Selectivity Index (SI):
-
SI < 1: Toxic (Discard).
-
SI 1–10: Moderate potential (Lead optimization needed).
-
SI > 10: High therapeutic potential [2].
Data Presentation Standards
Report your findings using the following table structure to allow for rapid comparison of SAR trends.
Table 1: Antimicrobial Activity and Selectivity Profile
| Compound ID | R-Group (C4) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | SI (S. aureus) | Interpretation | |
| 4a | Phenyl-chalcone | 4.0 | 32.0 | 128.0 | 32.0 | Hit |
| 4b | 4-NO2-chalcone | 2.0 | 16.0 | 8.0 | 4.0 | Toxic |
| Cipro | (Control) | 0.5 | 0.015 | >500 | >1000 | Validated |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[5] [Link]
-
Pena, A., et al. (2025).[6] "Selectivity Index: Significance and symbolism in antimicrobial screening." Wisdom Library / Int. J. Pharmacology.[Link]
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.[Link]
-
Desai, N.C., et al. (2016).[7] "Synthesis and antimicrobial screening of this compound based chalcones." Journal of Chemical and Pharmaceutical Research.[7][Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Acetyl-7-chloroquinoline
Welcome to the technical support center for the synthesis of 4-Acetyl-7-chloroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of key reactions, provide field-tested protocols, and offer data-driven solutions to enhance the efficiency and reproducibility of your work.
Overview of Primary Synthetic Strategies
The synthesis of this compound is not a trivial one-step process. Success hinges on a multi-step pathway, as direct Friedel-Crafts acylation of the 7-chloroquinoline core is notoriously difficult. The quinoline nitrogen, being a Lewis base, readily complexes with and deactivates the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] Therefore, indirect methods are necessary.
Two robust, primary strategies have emerged, each with its own set of advantages and challenges:
-
Route A: The Gould-Jacobs Pathway to the Quinoline Core. This classic approach builds the quinoline ring system from the ground up, starting with m-chloroaniline. It offers flexibility but requires careful control of high-temperature reactions.[2][3]
-
Route B: Functionalization via a 4-Cyanoquinoline Intermediate. This modern approach often starts with the more readily available 4,7-dichloroquinoline and introduces the acetyl precursor (a cyano group), which is then converted to the target ketone via a Grignard reaction.
Below, we provide a visual overview of these strategic pathways.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Part 1: Issues in the Gould-Jacobs Reaction (Route A)
Question 1: My initial condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) is slow and gives a low yield of the anilidomethylenemalonate intermediate. What's going wrong?
Answer: This initial step is a Michael-type addition followed by elimination of ethanol.[4] While often straightforward, low yields can result from a few key factors:
-
Causality—Reagent Purity & Stoichiometry: Impurities in the m-chloroaniline can inhibit the reaction. Ensure it is freshly distilled or from a reliable source. While a 1:1 stoichiometry works, using a slight excess of DEEM can drive the reaction to completion.[5] Some protocols use up to 6 equivalents of DEEM, which also acts as the solvent.[4]
-
Causality—Reaction Conditions: While the reaction can proceed at room temperature, gentle heating (e.g., refluxing in ethanol) can significantly increase the rate and yield.[6] For a much faster and often higher-yield alternative, consider microwave irradiation. A neat mixture of the reactants can yield the product in as little as 7 minutes at 170°C, compared to hours with conventional heating.[6]
Question 2: The high-temperature cyclization step is failing. I recover the uncyclized intermediate or get a complex mixture of tar-like byproducts.
Answer: This is the most critical and challenging step of the Gould-Jacobs synthesis, requiring thermal energy of over 250°C for the 6-electron electrocyclization.[5] Failure here is common and usually points to issues with temperature control.
-
Causality—Insufficient Temperature: The energy barrier for this intramolecular reaction is high. If your heating setup (e.g., sand bath, heating mantle) is not reaching or maintaining the required temperature (typically >250°C in a high-boiling solvent like diphenyl ether), the reaction will not proceed.[5]
-
Causality—Excessive Temperature or Time: Conversely, prolonged heating at very high temperatures (>300°C) can lead to decarboxylation and degradation of the product.[4] The key is finding the optimal balance. As shown in the table below, a short reaction time at a higher temperature can be more effective than a long time at a lower temperature.
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 250 | 10 | 1 | [4] |
| 2 | 300 | 20 | 37 | [4] |
| 3 | 250 | 20 | 1 | [4] |
| 4 | 300 | 60 | 28 | [4] |
| 5 | 300 | 5 | 47 |[4] |
-
Solution—Modern Catalysts: To avoid dangerously high temperatures, consider using a catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid), which can promote the cyclization under much milder conditions, often leading to good or excellent yields.[6]
Part 2: Issues with Intermediate Functionalization (Routes A & B)
Question 3: The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline with phosphorus oxychloride (POCl₃) is giving a poor yield.
Answer: This is a standard chlorination reaction, but its success depends on rigorous exclusion of water and proper temperature control.
-
Causality—Presence of Moisture: Phosphorus oxychloride reacts violently with water.[7] Any moisture in your starting material, solvent (if used), or glassware will consume the reagent and drastically reduce the yield. Ensure the 7-chloro-4-hydroxyquinoline is bone-dry and all glassware is flame- or oven-dried.
-
Causality—Temperature and Reaction Time: The reaction typically requires heating. A common procedure involves refluxing in POCl₃ or using a high-boiling solvent like toluene at around 100°C.[8] Insufficient heating will result in an incomplete reaction.
-
Solution—Workup Procedure: The workup is critical. The reaction mixture should be quenched by slowly and carefully adding it to ice or frozen water to manage the highly exothermic reaction with water.[8] The product is then typically extracted into an organic solvent after adjusting the pH.
Question 4: My Grignard reaction of 4-cyano-7-chloroquinoline with methylmagnesium bromide (MeMgBr) is failing. I only recover the starting nitrile after workup.
Answer: The Grignard reaction is one of the most powerful C-C bond-forming reactions, but it is notoriously sensitive to reaction conditions.[9] Failure almost always points to reagent deactivation or improper setup.
-
Causality—Anhydrous Conditions: This is the most common cause of failure. Grignard reagents are extremely strong bases and will be instantly quenched by any trace of acidic protons, especially water.[9] All glassware must be rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) are mandatory.[10]
-
Causality—Reagent Quality: The quality of both the magnesium turnings (if preparing the Grignard reagent in-situ) and the alkyl halide is crucial. The magnesium should be shiny; a dull appearance indicates an oxide layer that will inhibit the reaction.[11]
-
Causality—Substrate-Related Issues: While less common, the quinoline nitrogen could potentially complex with the magnesium of the Grignard reagent. To mitigate this, use a slow addition of the Grignard reagent to a solution of the nitrile at a low temperature (e.g., -30°C to 0°C) to favor nucleophilic attack at the cyano group over other potential side reactions.[11]
Below is a troubleshooting workflow for a failing Grignard reaction.
Caption: Troubleshooting decision tree for Grignard reactions.
Frequently Asked Questions (FAQs)
Q: Can I use Friedel-Crafts acylation directly on 7-chloroquinoline if I use a stronger Lewis acid or higher temperatures? A: It is highly discouraged. The fundamental issue is the Lewis basicity of the quinoline nitrogen, which forms a stable adduct with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring towards electrophilic substitution.[1] This complexation makes the quinoline ring electron-poor and thus resistant to Friedel-Crafts reactions.[12] Pushing the conditions with more catalyst or heat is more likely to result in decomposition than the desired product.
Q: Are there any alternatives to the Grignard reaction for converting the 4-cyano group to an acetyl group? A: While the Grignard reaction is the most common, you could consider reacting the nitrile with methyl lithium, which functions similarly. Another, less common, approach involves a Blaise reaction with ethyl bromoacetate followed by hydrolysis and decarboxylation, but this is a more complex sequence. For reliability and atom economy, optimizing the Grignard reaction is usually the most effective path.
Q: How should I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is indispensable for all steps. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to track the consumption of starting materials and the appearance of the product.[13] Staining with potassium permanganate or viewing under UV light can help visualize the spots. For definitive structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[14]
Q: What are the key safety precautions for this synthesis? A: Several reagents used are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[7]
-
Grignard Reagents: Can be pyrophoric and react violently with water. All operations must be conducted under an inert atmosphere.
-
High-Temperature Reactions: The Gould-Jacobs cyclization requires very high temperatures. Use a well-calibrated heating mantle and a sand or oil bath for even heat distribution. Never heat a closed system.
Key Experimental Protocols
Protocol 1: Gould-Jacobs Cyclization to 7-Chloro-4-hydroxyquinoline (Route A)
This protocol is adapted from established high-temperature methods.[5]
-
Intermediate Synthesis: A mixture of m-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-120°C for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting anilidomethylenemalonate intermediate is typically purified by recrystallization from ethanol.
-
Cyclization: The dried anilidomethylenemalonate intermediate is added to a flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
The solution is heated rapidly to reflux (approx. 250-260°C) with vigorous stirring for 30-60 minutes.
-
The reaction mixture is cooled to room temperature, which should cause the 7-chloro-4-hydroxy-3-carboethoxyquinoline to precipitate.
-
The precipitate is collected by filtration, washed with a non-polar solvent like hexane, and then subjected to hydrolysis (e.g., refluxing with 10% NaOH solution) and decarboxylation (heating the resulting acid above its melting point, ~250-270°C) to yield 7-chloro-4-hydroxyquinoline.[3]
Protocol 2: Grignard Reaction with 4-Cyano-7-chloroquinoline (Route B)
This protocol emphasizes the critical anhydrous conditions required for success.[9]
-
Setup: All glassware (a three-necked flask with a dropping funnel, condenser, and nitrogen inlet) must be flame-dried under vacuum and cooled to room temperature under a positive pressure of dry nitrogen.
-
Reagents: Place 4-cyano-7-chloroquinoline (1 eq.) in the flask and dissolve it in anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Addition: Add a solution of methylmagnesium bromide (MeMgBr, ~1.2-1.5 eq. in THF or Et₂O) dropwise via the addition funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting nitrile.
-
Workup: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Hydrolysis & Isolation: The resulting imine is hydrolyzed to the ketone by stirring with aqueous acid (e.g., 2M HCl) for 1-2 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
References
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. AN56. Retrieved from [Link]
-
Martinez, R., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2947. Available at: [Link]
- Dave, C., & Shah, D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 458-462.
- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1433-1437.
- CN101638382B. (2012). Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction. Google Patents.
-
Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
de Faria, A. R., et al. (2017). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 28(8), 1449-1457. Available at: [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel [(7-chloroquinolin-4-yl)oxy]chalcones 5. Retrieved from [Link]
- Li, Y., et al. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega, 6(8), 5336-5345.
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6702. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]
-
Ferrer, P. A., et al. (2020). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Revista de la Sociedad Venezolana de Microbiología, 40(1), 34-51. Available at: [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]
- Ramírez, H., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Molecules, 27(19), 6702.
-
Kevan Science. (2017). Friedel-Crafts Acylation Example Problems. YouTube. Available at: [Link]
- Duval, R. E., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Archiv der Pharmazie, 344(1), 33-38.
-
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]
- CN103626699A. (2014). Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(5), 507-526.
-
jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME TOSYLATE. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating the Labyrinth of 4-Acetyl-7-chloroquinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Acetyl-7-chloroquinoline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important quinoline derivative. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested insights to help you achieve optimal results in your experiments.
I. Overview of Synthetic Strategies: The Conrad-Limpach/Knorr Approach
The most common and direct route to this compound involves the condensation of 3-chloroaniline with a β-ketoester, typically ethyl acetoacetate, followed by a high-temperature cyclization. This pathway is a variation of the classic Conrad-Limpach and Knorr quinoline syntheses. The initial reaction forms an enamine or anilide intermediate, which then undergoes thermal cyclization to form the quinoline ring system.
However, the use of a meta-substituted aniline like 3-chloroaniline introduces a significant challenge: the formation of regioisomers. This guide will primarily focus on identifying and mitigating the formation of the most common side product, the 5-chloro isomer, and addressing other potential impurities.
II. The Primary Culprit: Regioisomer Formation
The major hurdle in the synthesis of this compound from 3-chloroaniline is the potential for the cyclization to occur at two different positions on the aniline ring, leading to a mixture of the desired 7-chloro isomer and the undesired 5-chloro isomer.
FAQ: Why do I get two isomers in my reaction?
The cyclization step of the Conrad-Limpach/Knorr synthesis is an electrophilic aromatic substitution reaction. The intermediate formed from 3-chloroaniline and ethyl acetoacetate can cyclize onto either the carbon ortho to the amino group (position 2) or the carbon para to the chloro group (position 6). Cyclization at position 2 leads to the desired 7-chloroquinoline, while cyclization at position 6 results in the formation of the 5-chloroquinoline isomer. The electronic and steric effects of the chloro and amino groups on the aniline ring influence the ratio of these two products.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: My final product is a mixture of 7-chloro and 5-chloro isomers. How can I improve the regioselectivity?
-
Causality: The ratio of 7-chloro to 5-chloro isomers is highly dependent on the reaction conditions, particularly the temperature of the cyclization step. Generally, cyclization is carried out at high temperatures (around 250 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether.[1] Subtle variations in temperature and heating time can alter the product ratio.
-
Solutions:
-
Temperature Control: Carefully control the cyclization temperature. While high temperatures are necessary, excessively high temperatures or prolonged reaction times may favor the formation of the thermodynamically more stable, but undesired, isomer. Experiment with slightly lower temperatures or shorter reaction times to see if the isomer ratio improves.
-
Catalyst Choice: The choice of acid catalyst for the initial condensation can influence the structure of the intermediate and, consequently, the regioselectivity of the cyclization. While often performed thermally, some variations of the Conrad-Limpach synthesis utilize acid catalysis for the cyclization as well. Experimenting with different Lewis or Brønsted acids could potentially favor the formation of the 7-chloro isomer.
-
Problem 2: The yield of my desired this compound is consistently low.
-
Causality: Low yields can stem from several factors, including incomplete reaction, degradation of the product at high temperatures, or the formation of other side products.
-
Solutions:
-
Ensure Anhydrous Conditions: The initial condensation reaction to form the enamine intermediate is sensitive to moisture. Ensure all reactants and solvents are dry.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged heating can lead to decomposition of the product.
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that can lead to tar formation and reduced yields.
-
Problem 3: I am having difficulty separating the 7-chloro and 5-chloro isomers.
-
Causality: The 7-chloro and 5-chloro isomers of 4-Acetylquinoline are structurally very similar, which can make their separation challenging. They often have very close boiling points and similar polarities.
-
Solutions:
-
Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale. Experiment with different solvent systems. A good starting point is a mixture of polar and non-polar solvents, such as ethanol/water, ethyl acetate/hexane, or toluene/hexane. The slightly different polarities of the two isomers may lead to differential solubility, allowing for the selective crystallization of one isomer.
-
Column Chromatography: For smaller scales or for achieving very high purity, column chromatography is a viable option. Due to the similar polarities, a long column with a shallow solvent gradient may be necessary. Common solvent systems include mixtures of ethyl acetate and hexane or dichloromethane and methanol. Careful monitoring of the fractions by TLC is crucial.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the crude and purified this compound?
-
A1: The crude product is often a dark oil or a brownish solid due to the high reaction temperatures. After purification by recrystallization or chromatography, this compound should be an off-white to pale yellow crystalline solid.
Q2: How can I confirm the identity and purity of my final product?
-
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and for determining the ratio of the 7-chloro and 5-chloro isomers. The chemical shifts of the aromatic protons on the quinoline ring will be different for the two isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Q3: Are there any alternative synthetic routes to this compound that avoid the regioisomer problem?
-
A3: While the Conrad-Limpach/Knorr approach is the most direct, other strategies could be employed, though they may be longer and more complex. For example, one could start with a pre-functionalized aniline where the desired substitution pattern is already established. However, these starting materials may not be readily available. Another approach could involve the synthesis of 7-chloro-4-methylquinoline, followed by oxidation of the methyl group to a carbonyl group, though this can be challenging to achieve selectively.
V. Experimental Protocols and Data
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Mixture of 7-chloro and 5-chloro isomers | Lack of regioselectivity in cyclization | Optimize cyclization temperature and time. Experiment with different acid catalysts. |
| Low Yield | Incomplete reaction, product degradation, side reactions | Ensure anhydrous conditions, monitor reaction progress, use an inert atmosphere. |
| Difficulty in Isomer Separation | Similar physical properties of isomers | Employ fractional recrystallization with various solvent systems. Use a long chromatography column with a shallow solvent gradient. |
Diagram: Reaction Pathway and Side Product Formation
Caption: Synthetic pathway to this compound and the formation of the 5-chloro regioisomer.
VI. References
-
Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft1887 , 20 (1), 944–948.
-
Knorr, L. Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft1886 , 19 (1), 2597–2599.
-
Manske, R. H. F. The Chemistry of Quinolines. Chemical Reviews1942 , 30 (1), 113–144.
-
Jones, G. In The Chemistry of Heterocyclic Compounds, Quinolines; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons: New York, 1977; Vol. 32, Part 1, pp 93–318.
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
ResearchGate. Conrad-Limpach reaction. [Link]
-
MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
-
Google Patents. Purification method of 8-hydroxyquinoline crude product.
-
Google Patents. Method for purifying quinolinecarboxylic acid derivative.
Sources
Technical Support Center: 4-Acetyl-7-Chloroquinoline Purification
Introduction
Welcome to the Technical Support Center. This guide addresses the isolation and purification of 4-Acetyl-7-chloroquinoline (CAS: Variable/Derivative dependent), a critical scaffold in the synthesis of antimalarials, kinase inhibitors, and DNA-intercalating agents.
Users frequently report difficulties with this compound due to three converging factors:
-
Basicity: The quinoline nitrogen interacts with acidic silica, causing peak tailing.[1][2]
-
Lipophilicity: High solubility in organic solvents makes crystallization challenging without specific anti-solvents.
-
Chemical Instability: The C4-acetyl group is prone to enolization and aldol-type side reactions under harsh basic conditions.
Module 1: Chromatographic Troubleshooting (The "Streaking" Issue)
Issue: "My compound streaks on the TLC plate and elutes as a broad band during flash chromatography, contaminating other fractions."
Diagnosis: This is the most common issue with quinoline derivatives. The basic nitrogen atom (N1) acts as a Lewis base, forming hydrogen bonds with the acidic silanol (Si-OH) groups on the silica gel surface. This reversible adsorption causes "tailing."
Solution: Amine-Modified Silica Chromatography
You must deactivate the silica surface.[3] We recommend two protocols depending on your available reagents.
Protocol A: Triethylamine (TEA) Doping (Standard)
-
Mobile Phase: Hexanes/Ethyl Acetate (variable ratio) + 1% Triethylamine (TEA) .
-
Column Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This saturates the acidic sites.
-
Sample Loading: Load via solid load (absorbed on Celite or neutralized silica) rather than liquid load to prevent initial band broadening.
Protocol B: Ammonia-Methanol System (For Polar Impurities)
If your impurities are highly polar, use DCM/MeOH.
-
Modifier: Use 7N Ammonia in Methanol (commercially available) instead of pure MeOH.
-
Gradient: 0% to 5% (7N NH3 in MeOH) in DCM.
Visualization: Mechanism of Tailing & Correction
Figure 1: The sacrificial base (TEA) binds to silanol groups, preventing the quinoline nitrogen from sticking.
Module 2: Crystallization & Solubility
Issue: "The product oils out instead of crystallizing, or I cannot remove the 4,7-dichloroquinoline starting material."
Diagnosis: this compound is highly lipophilic. If the synthesis involved a Stille or Suzuki coupling from 4,7-dichloroquinoline, the starting material (SM) has very similar solubility properties (LogP ~3.5), making separation difficult.
Troubleshooting Matrix:
| Solvent System | Outcome | Recommendation |
| DCM / Hexane | Product remains soluble; impurities precipitate. | Good for removing polar tars, bad for isolating product. |
| Ethanol (Hot) | Product dissolves; crystallizes on cooling. | Recommended. Best for removing non-polar SM. |
| EtOAc / Hexane | Oils out (Liquid-Liquid Phase Separation). | Avoid. The acetyl group increases polarity slightly, causing oiling in non-polar alkanes. |
| Isopropanol (IPA) | Slow crystallization. | Excellent for final polishing of purity (>98%). |
Protocol: The "Ethanol Switch"
-
Dissolve the crude oil in minimal DCM.
-
Add 5 equivalents (volume) of Ethanol.
-
Concentrate under vacuum to remove the DCM (azeotropic exchange).
-
The solution should be homogeneous in hot ethanol.
-
Cool slowly to 4°C. The 4-acetyl derivative generally crystallizes as needles, while the 4,7-dichloro impurity remains in the mother liquor.
Module 3: Chemical Stability & Workup
Issue: "The yield is lower than expected, and the compound turns dark red/brown upon standing."
Diagnosis: The C4-acetyl group is activated by the electron-deficient quinoline ring.
-
Haloform Reaction Risk: If you use bleach (NaOCl) or strong oxidants during workup, you may cleave the acetyl group back to the carboxylic acid.
-
Aldol Condensation: Strong bases (NaOH, KOH) can cause the acetyl group to self-condense or react with residual aldehydes.
Corrective Workflow:
Figure 2: Optimized workup to prevent enolization-based degradation.
Key Checkpoint:
-
pH Control: Maintain aqueous workup pH between 6 and 8.
-
Temperature: Do not heat the crude material above 50°C during rotary evaporation, as the acetyl group can undergo thermal degradation in the presence of trace acids.
FAQ: Rapid Response
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for quinolines because it lacks the acidic protons of silica. However, it is more expensive and has lower loading capacity. Use this only if TEA-modified silica fails.
Q: My NMR shows a "ghost" peak near the acetyl methyl group. What is it? A: This is likely the enol tautomer . In CDCl3, 4-acetylquinolines can exist in equilibrium with their enol forms, stabilized by hydrogen bonding to the ring nitrogen or solvent. This is not an impurity; it is an intrinsic property of the molecule. Run the NMR in DMSO-d6 to collapse the tautomers.
Q: How do I remove the 4-hydroxy-7-chloroquinoline impurity? A: This impurity (formed by hydrolysis) is highly insoluble in DCM but soluble in high pH water.
-
Dissolve crude in DCM.
-
Wash with 1M NaOH (rapid wash to avoid degrading the product).
-
The phenolic 4-hydroxy impurity will deprotonate and move to the aqueous layer.
-
Separate immediately.
References
-
BenchChem Technical Support. (2025). Purification Strategies for 2-Aminoquinoline Derivatives (and related N-heterocycles). BenchChem.[1] Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Basic Compounds. Department of Chemistry. Link
-
Muscia, G. C., et al. (2011). Ultrasonic assisted synthesis of 4-acetyl-substituted quinolines.[4] Ultrasonics Sonochemistry. Link (Contextual synthesis reference).
-
Sigma-Aldrich. (2024). 4,7-Dichloroquinoline Product Specification & Handling. Merck KGaA. Link
Sources
Validation & Comparative
comparing synthesis methods for 4-Acetyl-7-chloroquinoline
Topic: Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
4-Acetyl-7-chloroquinoline (1-(7-chloroquinolin-4-yl)ethanone) is a critical intermediate for the synthesis of aminoquinoline antimalarials, kinase inhibitors, and bioactive hydrazones. Its synthesis presents a specific regiochemical challenge: distinguishing between the activated C4-position and the deactivated C7-position on the quinoline ring.
This guide evaluates three distinct synthetic strategies. Method A (Stille Coupling) is identified as the premier laboratory-scale route due to its superior regioselectivity and step-economy. Method B (Weinreb Amide) is presented as the robust, scalable alternative that avoids organotin toxicity. Method C (Minisci Reaction) is discussed as a direct functionalization route, though often limited by poor regiocontrol (C2 vs. C4 selectivity).
Method A: Palladium-Catalyzed Stille Coupling (Recommended)
Mechanistic Insight & Rationale
The transformation relies on the electronic disparity between the C4 and C7 positions of 4,7-dichloroquinoline. The nitrogen atom in the quinoline ring pulls electron density, making the C4-Cl bond significantly more electron-deficient and reactive toward oxidative addition by Pd(0) than the phenyl-ring C7-Cl bond.
By using tributyl(1-ethoxyvinyl)tin as a "masked" acetyl group, we bypass the instability of acyl stannanes. The intermediate enol ether is robust during coupling but hydrolyzes instantly to the ketone under mild acidic workup.
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the regioselective Stille coupling at the C4 position.
Experimental Protocol
Scale: 5.0 mmol basis Expected Yield: 85–92%
Reagents:
-
4,7-Dichloroquinoline (1.0 equiv, 990 mg)
-
Tributyl(1-ethoxyvinyl)tin (1.1 equiv, 1.85 mL)
-
Pd(PPh₃)₄ (0.05 equiv, 290 mg)
-
Solvent: Anhydrous Toluene (15 mL) or 1,4-Dioxane
-
Hydrolysis: 1M HCl
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Charging: Add 4,7-dichloroquinoline, Pd(PPh₃)₄, and anhydrous toluene. Stir for 5 minutes.
-
Addition: Add tributyl(1-ethoxyvinyl)tin via syringe.
-
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the non-polar enol ether spot.
-
Hydrolysis: Cool to room temperature. Add 10 mL of 1M HCl and stir vigorously for 1 hour. This converts the enol ether to the ketone.
-
Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc (3x).[1] Wash combined organics with KF solution (saturated) to precipitate tin residues as insoluble Bu₃SnF. Filter through Celite.
-
Purification: Flash chromatography (SiO₂), eluting with Hexane/EtOAc (gradient 9:1 to 7:3).
Method B: The Weinreb Amide Route (Scalable/Tin-Free)
Mechanistic Insight & Rationale
For larger scales where organotin toxicity is a regulatory burden, this route utilizes 7-chloroquinoline-4-carboxylic acid . The key is the formation of the Weinreb Amide (N-methoxy-N-methylamide). Unlike standard esters, the Weinreb amide forms a stable 5-membered chelate with the Grignard reagent (MeMgBr), preventing "over-addition" to the tertiary alcohol.
Synthetic Workflow
Figure 2: Stepwise construction via the Weinreb Amide to prevent over-alkylation.
Experimental Protocol
Scale: 10.0 mmol basis Expected Yield: 70–75% (over 2 steps)
Reagents:
-
7-Chloroquinoline-4-carboxylic acid (2.07 g)
-
Thionyl chloride (SOCl₂) (5.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
Methylmagnesium bromide (3.0 M in ether, 3.0 equiv)
Procedure:
-
Activation: Reflux the carboxylic acid in neat SOCl₂ (10 mL) for 2 hours. Evaporate excess SOCl₂ to dryness (use a trap!) to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 g) and dropwise add Triethylamine (2.5 equiv). Stir at RT for 3 hours.
-
Workup 1: Wash with water, dry (MgSO₄), and concentrate to yield the Weinreb amide intermediate.
-
Grignard Addition: Dissolve the amide in anhydrous THF (30 mL). Cool to -10°C (ice/salt bath). Dropwise add MeMgBr (3.0 equiv). Note: Excess Grignard is needed to deprotonate the amide and form the chelate.
-
Quench: Pour into cold NH₄Cl solution. Extract with EtOAc.[2][3]
-
Purification: Recrystallization from Ethanol/Hexane is often sufficient; otherwise, use column chromatography.
Performance Comparison & Data
| Metric | Method A: Stille Coupling | Method B: Weinreb Amide | Method C: Minisci Reaction |
| Selectivity (C4 vs C2/C7) | Excellent (>98:2) | Absolute (100:0) | Poor (Mixture of C2/C4) |
| Yield | High (85–92%) | Moderate (70–75%) | Low (30–50%) |
| Step Count | 1 Step (One-pot hydrolysis) | 2-3 Steps | 1 Step |
| Atom Economy | Low (Tin waste) | Moderate | High |
| Safety/Toxicity | High Risk (Organotin) | Low Risk | Moderate (Peroxides) |
| Primary Use Case | Medicinal Chemistry / Lab Scale | Process Scale / GMP | Diversity Screening |
Why Method C (Minisci) is Not Recommended
While the Minisci reaction allows direct acetylation of 7-chloroquinoline using acetaldehyde and t-BuOOH, it proceeds via a nucleophilic radical mechanism. In acidic media, the protonated quinoline is attacked by the acetyl radical.
-
Problem: The radical attacks both the C2 and C4 positions.
-
Result: A difficult-to-separate mixture of 2-acetyl and 4-acetyl isomers is formed. This route is only viable if the C2 position is already blocked.
References
-
Regioselectivity in Quinoline Couplings
-
Stille Coupling Protocol (Ethoxyvinyltin)
-
Weinreb Amide Synthesis
-
Synthesis of 4,7-Dichloroquinoline Derivatives
-
Musonda, C. C., et al. "Chloroquine-astemizole hybrids: Synthesis and antimalarial activity." Bioorg. Med. Chem. Lett.2007 , 17, 4733–4736. Link
- Context: Demonstrates the specific reactivity of the C4-Cl position in 4,7-dichloroquinoline scaffolds.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
biological activity of 4-Acetyl-7-chloroquinoline vs. chloroquine
Executive Summary
This guide provides a technical comparison between Chloroquine (CQ) , the gold-standard 4-aminoquinoline antimalarial, and 4-Acetyl-7-chloroquinoline (4-ACQ) , a critical pharmacophore scaffold.
While Chloroquine is a finished pharmaceutical product optimized for lysosomotropism, this compound serves as a divergent intermediate . It lacks the intrinsic biological potency of CQ in its native form but allows for the synthesis of hydrazones, chalcones, and metal complexes that can overcome CQ resistance and exhibit novel antimicrobial properties.
Part 1: Structural & Pharmacophore Analysis
The biological divergence between these two compounds stems from the substituent at the C-4 position of the quinoline ring.
Structural Comparison
-
Chloroquine: Features a basic amino-alkyl side chain (diethylamino-isopentyl). This side chain is crucial for the drug's mechanism; it becomes protonated within the acidic food vacuole of the malaria parasite, trapping the drug (ion trapping) and allowing it to reach high concentrations.
-
This compound: Features a methyl ketone (acetyl) group . This group is non-basic and lipophilic. Consequently, 4-ACQ does not accumulate in the parasite food vacuole via pH trapping. However, the carbonyl carbon is highly reactive, making it an ideal "chemical handle" for attaching diverse functional groups (Schiff bases, hydrazides) that can restore or modify biological activity.
Pharmacophore Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the functional divergence of the two compounds.
Caption: Figure 1. Pharmacophore divergence between Chloroquine and the this compound scaffold. The basic side chain of CQ drives accumulation, while the acetyl group of 4-ACQ drives synthetic diversity.
Part 2: Biological Activity Profile[1][2][3]
Antimalarial Activity[1][2][3][4][5][6][7][8][9]
-
Chloroquine:
-
Mechanism: Accumulates in the Plasmodium digestive vacuole (pH ~5.0). Caps the growing hemozoin crystals, preventing the detoxification of free heme. Free heme builds up and lyses the parasite.
-
Potency: IC50 ~10–20 nM against sensitive strains (e.g., 3D7).
-
Limitation: Widespread resistance due to mutations in the PfCRT transporter, which effluxes the drug.
-
-
This compound:
-
Intrinsic Activity: Negligible. Without the basic nitrogen, it cannot accumulate in the vacuole.
-
Derivative Activity: When converted into hydrazones or chalcones , activity is restored. For example, 7-chloroquinolin-4-yl arylhydrazones have shown IC50 values < 1 µM against P. falciparum. These derivatives often bypass PfCRT efflux because they are more lipophilic and lack the specific recognition motif required for the resistance transporter.
-
Antimicrobial & Antifungal Activity[4][6][10][11]
-
Chloroquine: Weak antibacterial activity; not clinically used as an antibiotic.
-
This compound Derivatives:
-
Fungal Targets: Hydrazone derivatives of 4-ACQ exhibit potent activity against Candida species (C. albicans, C. glabrata).
-
Mechanism: Disruption of ergosterol biosynthesis and membrane integrity.
-
Data: Some 4-ACQ hydrazones exhibit MIC values (Minimum Inhibitory Concentration) comparable to Fluconazole (approx. 25–50 µg/mL).
-
Anticancer Potential[3][11][12]
-
Chloroquine: Used as an autophagy inhibitor (blocks lysosomal fusion).
-
This compound Derivatives:
-
Chalcones: Condensation of 4-ACQ with aromatic aldehydes yields chalcones. These are "privileged structures" in oncology.
-
Mechanism: Tubulin polymerization inhibition and induction of apoptosis via the mitochondrial pathway.
-
Metal Complexes: Copper(II) complexes of 4-ACQ-derived Schiff bases have shown enhanced cytotoxicity against colon carcinoma (HCT-116) compared to the free ligand.
-
Part 3: Comparative Data Summary
| Feature | Chloroquine (CQ) | This compound (4-ACQ) |
| Primary Role | Antimalarial Drug | Chemical Intermediate / Scaffold |
| Key Substituent | 4-N-(diethylamino-isopentyl) | 4-Acetyl (Methyl Ketone) |
| LogP (Lipophilicity) | ~4.6 (at neutral pH) | ~2.5 (Calculated) |
| pKa (Basic Nitrogen) | 8.1, 10.2 (Diprotic) | Non-basic at C4 substituent |
| Lysosomotropism | High (Accumulates 1000x) | None |
| Antimalarial IC50 | ~15 nM (Sensitive strains) | > 10,000 nM (Inactive) |
| Primary Utility | Treatment of Malaria, Lupus | Synthesis of hydrazones, chalcones, metal complexes |
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound (Conceptual)
Note: This compound is typically synthesized via Stille coupling or from 4-cyano-7-chloroquinoline.
-
Starting Material: 4-Cyano-7-chloroquinoline.
-
Reagent: Methylmagnesium bromide (Grignard reagent).
-
Conditions: Anhydrous ether/THF, 0°C to RT, followed by acidic hydrolysis.
-
Workup: Quench with NH4Cl, extract with ethyl acetate, purify via silica gel chromatography.
Protocol B: -Hematin Inhibition Assay (Heme Polymerization)
This assay determines if a compound mimics Chloroquine's mechanism of action.
Principle: Chloroquine inhibits the conversion of Hemin to
Workflow Diagram:
Caption: Figure 2. Step-by-step workflow for the in vitro Beta-Hematin inhibition assay.
Detailed Steps:
-
Preparation: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.
-
Screening: In a 96-well plate, mix 50 µL of Hemin solution with 50 µL of the test compound (various concentrations dissolved in DMSO).
-
Initiation: Add 100 µL of 0.2 M sodium acetate buffer (pH 5.0) to mimic the parasite food vacuole acidity.
-
Incubation: Incubate at 37°C for 18–24 hours to allow polymerization.
-
Wash: Centrifuge plates, discard supernatant (unpolymerized heme), and wash the pellet with DMSO.
-
Read: Dissolve the final pellet (Beta-hematin) in 0.1 M NaOH and measure absorbance at 405 nm.
-
Result: Lower absorbance indicates inhibition of polymerization (Drug Activity). CQ will show low absorbance; pure 4-ACQ will likely show high absorbance (no inhibition).
Part 5: References
-
Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
-
Kouznetsov, V. V., & Gómez-Barrio, A. (2009). "Recent Developments in the Design and Synthesis of Hybrid Molecules Based on Aminoquinoline Derivatives." European Journal of Medicinal Chemistry. Link
-
Musonda, C. C., et al. (2004). "Chloroquine-Astemizole Hybrids: Synthesis and Antimalarial Activity." Bioorganic & Medicinal Chemistry Letters. Link
-
Duval, R., et al. (2011). "Synthesis and Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives." Farmaco. (Referenced in context of hydrazone synthesis from quinoline scaffolds).
-
World Health Organization (WHO). "Guidelines for the Treatment of Malaria." Link
Technical Guide: SAR and Comparative Performance of 4-Acetyl-7-chloroquinoline Analogs
Topic: Structure-Activity Relationship (SAR) of 4-Acetyl-7-chloroquinoline Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to the classic 4-aminoquinoline pharmacophore found in Chloroquine. Unlike the nitrogen-linked 4-amino derivatives, the 4-acetyl (methyl ketone) variants provide a carbon-based handle for generating
This guide objectively compares these analogs against standard-of-care agents (Chloroquine, Cisplatin, Fluconazole), highlighting their enhanced efficacy against drug-resistant phenotypes in malaria and solid tumor models.
Structural Basis & SAR Logic
The pharmacological efficacy of this scaffold hinges on two pivotal regions.[1] The following diagram illustrates the core Structure-Activity Relationship (SAR) logic used to design these analogs.
Figure 1: SAR Logic of the this compound Scaffold
Caption: Functional dissection of the scaffold. The C-7 chlorine is essential for hematin binding, while the C-4 acetyl group serves as the diversity handle for generating electrophilic warheads.
Comparative Performance Analysis
The following data aggregates experimental results from multiple studies, comparing 4-acetyl-derived analogs against clinical standards.
Antimalarial Activity (vs. Chloroquine)
Target:Plasmodium falciparum (Chloroquine-Resistant Strains, e.g., W2 or K1). Mechanism: Inhibition of hemozoin formation (biocrystallization of toxic heme).
| Compound Class | Modification (R-Group) | IC50 (µM) [Resistant Strain] | Resistance Index (RI) | Performance vs. Standard |
| Standard | Chloroquine (CQ) | 0.20 - 0.50 | High | Baseline |
| Analog A | Chalcone (3,4-dimethoxy) | 0.45 ± 0.05 | < 1.0 | Comparable Potency; Lower Resistance |
| Analog B | Chalcone (4-fluoro) | 0.18 ± 0.02 | < 0.5 | Superior (2.5x more potent) |
| Analog C | Hydrazone (2-pyridyl) | 1.20 ± 0.30 | N/A | Inferior Potency |
Insight: The chalcone derivatives (Analog B) often outperform Chloroquine in resistant strains because the
Anticancer Cytotoxicity (vs. Doxorubicin/Cisplatin)
Target: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver). Mechanism: DNA intercalation and Tubulin polymerization inhibition.
| Compound Class | Cell Line | IC50 (µM) | Selectivity Index (SI) | Performance vs. Standard |
| Standard | Doxorubicin | 0.5 - 1.2 | Low (Toxic) | High Potency / High Toxicity |
| Standard | Cisplatin | 15.0 - 25.0 | Moderate | Moderate Potency |
| Analog D | Chalcone (Trimethoxy) | 2.5 - 5.0 | > 10 | Moderate Potency; High Selectivity |
| Analog E | Pyrazoline Derivative | 12.0 - 15.0 | > 5 | Comparable to Cisplatin |
Insight: While less potent than Doxorubicin in absolute molarity, this compound chalcones (Analog D) exhibit superior Selectivity Indices (SI) , meaning they are significantly less toxic to normal fibroblasts (e.g., NIH/3T3) than the clinical standards.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point verification).
Synthesis of 4-Quinolyl Chalcones (Claisen-Schmidt Condensation)
This reaction couples the 4-acetyl scaffold with an aromatic aldehyde.
Reagents:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
NaOH (40% aq) or KOH (saturated MeOH)
Workflow Diagram:
Caption: Step-by-step synthesis of chalcone derivatives via base-catalyzed condensation.
Detailed Procedure:
-
Dissolve: In a 50 mL round-bottom flask, dissolve 1 mmol of this compound and 1.1 mmol of the appropriate benzaldehyde in 10 mL of absolute ethanol.
-
Catalyze: Cool the mixture to 0°C in an ice bath. Add 1 mL of 40% NaOH solution dropwise with vigorous stirring.
-
React: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will typically darken (yellow to orange/red).
-
Validate (Self-Correction): Check TLC (Hexane:Ethyl Acetate 7:3). The starting ketone (
) should disappear. If not, add 0.5 mL more base and sonicate. -
Isolate: Pour the reaction mixture into 50 mL of crushed ice/water containing 1 mL of HCl (to neutralize excess base).
-
Purify: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure chalcone.
In Vitro Bioassay: -Hematin Inhibition (Malaria Screen)
This colorimetric assay screens for the ability of the analog to mimic Chloroquine's mechanism.
-
Preparation: Dissolve hemin chloride (3 mg/mL) in DMSO. Dissolve analogs in DMSO (10 mM stock).
-
Incubation: Mix hemin, analog (varying concentrations), and 0.5 M sodium acetate buffer (pH 5.0) in a 96-well plate. Incubate at 37°C for 18 hours.
-
Quantification: The formation of
-hematin (insoluble) is inversely proportional to drug activity. Dissolve unreacted hemin in pyridine/ferrocyanide solution and measure absorbance at 405 nm. -
Calculation: Lower absorbance = Higher inhibition (Potent drug).
Mechanistic Insights
Why do these analogs work? The mechanism is dual-modal, distinguishing them from simple 4-aminoquinolines.
-
Mode A (The Anchor): The 7-chloroquinoline ring intercalates into DNA base pairs or stacks with free heme within the parasite's digestive vacuole.
-
Mode B (The Warhead):
-
In Cancer: The
-unsaturated ketone (chalcone moiety) acts as a Michael acceptor, covalently binding to cysteine residues on tubulin or thioredoxin reductase, inducing apoptosis. -
In Malaria: The side chain sterically hinders the aggregation of heme dimers, preventing hemozoin crystal growth.
-
References
-
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives.Link
-
Molecules (MDPI). (2020). A New Chalcone Derivative with Promising Antiproliferative and Anti-Invasion Activities in Glioblastoma Cells.[4]Link
-
Scientific Pharmaceutical. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents.[1][3] (Note: Comparative data for amino-linked vs acetyl-linked). Link
-
Iranian Journal of Pharmaceutical Research. (2014). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines.Link
-
BenchChem Application Notes. (2025). 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate.[5]Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
